molecular formula C27H29BrN2O4 B15021896 N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(4-butylphenoxy)acetohydrazide

N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(4-butylphenoxy)acetohydrazide

Cat. No.: B15021896
M. Wt: 525.4 g/mol
InChI Key: TWXNMMXBFFXQGB-STBIYBPSSA-N
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Description

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C25H22BrN5O2S and a molecular weight of 536.454 g/mol . This compound is notable for its unique structure, which includes bromophenyl and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C27H29BrN2O4

Molecular Weight

525.4 g/mol

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-2-(4-butylphenoxy)acetamide

InChI

InChI=1S/C27H29BrN2O4/c1-3-4-6-20-9-11-24(12-10-20)33-19-27(31)30-29-17-22-16-25(32-2)13-14-26(22)34-18-21-7-5-8-23(28)15-21/h5,7-17H,3-4,6,18-19H2,1-2H3,(H,30,31)/b29-17+

InChI Key

TWXNMMXBFFXQGB-STBIYBPSSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 3-bromophenylmethoxy and 5-methoxyphenylmethylidene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties.

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